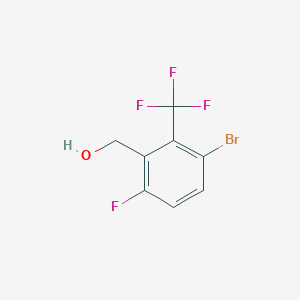

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol” is a chemical compound with the CAS Number: 2090282-94-1 . It has a molecular weight of 273.02 . The IUPAC name for this compound is (3-bromo-6-fluoro-2-(trifluoromethyl)phenyl)methanol .

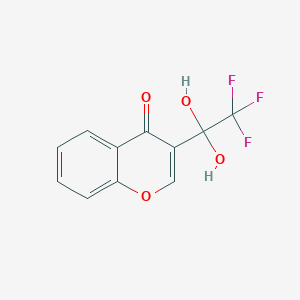

Molecular Structure Analysis

The InChI code for “3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol” is 1S/C8H5BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-2,14H,3H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol” is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.Wissenschaftliche Forschungsanwendungen

Practical Synthesis of Fluorinated Compounds

The synthesis of fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, a precursor for non-steroidal anti-inflammatory and analgesic materials, showcases the importance of fluorinated intermediates in pharmaceutical manufacturing. The development of practical, large-scale synthesis methods for such compounds highlights their significance in medicinal chemistry and industrial applications (Qiu et al., 2009).

Fluoroalkylation in Aqueous Media

The fluoroalkylation process, essential for incorporating fluorinated groups into pharmaceuticals, agrochemicals, and functional materials, has been adapted to use water as a (co)solvent, aligning with the principles of green chemistry. This adjustment addresses environmental concerns and opens new possibilities for environmentally friendly synthesis methods (Song et al., 2018).

Biological and Environmental Applications

Biodegradation of Fluorinated Substances

Research on the biodegradation of fluorinated alkyl substances reveals the dual nature of their incorporation into molecules. While offering benefits like chemical stability and unique properties, their environmental persistence and potential toxicity necessitate comprehensive studies on their degradation, fate, and impact on the environment (Frömel & Knepper, 2010).

CF Bond Activation for Synthesis

The activation of C-F bonds in aliphatic fluorides provides innovative methodologies for synthesizing new fluorinated building blocks. This process, involving Lewis acids, superacids, and metal mediation, underscores the role of fluorinated compounds in developing diverse and versatile synthetic routes (Shen et al., 2015).

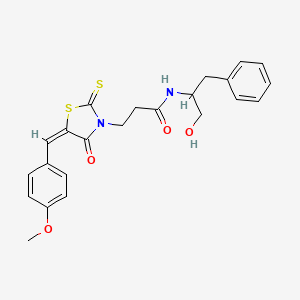

Pharmacological and Drug Design Applications

Trifluoromethyl in Antitubercular Drug Design

The inclusion of trifluoromethyl groups in antitubercular agents significantly improves their pharmacodynamic and pharmacokinetic properties. This application demonstrates the strategic use of fluorinated groups in enhancing the efficacy and potency of pharmaceutical compounds, emphasizing the importance of specific functional group placement in drug design (Thomas, 1969).

Eigenschaften

IUPAC Name |

[3-bromo-6-fluoro-2-(trifluoromethyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-1-2-6(10)4(3-14)7(5)8(11,12)13/h1-2,14H,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXZBMMSYWBNFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)CO)C(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-fluoro-2-(trifluoromethyl)benzyl alcohol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[4,3-b]pyridazine-7-carboxylic acid](/img/structure/B2416499.png)

![2-imino-1-(2-morpholinoethyl)-5-oxo-N-(1-phenylethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2416501.png)

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2416505.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2416509.png)

![2-(ethylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2416513.png)